tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate
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Overview
Description
Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate: . This compound features a tert-butyl group attached to a piperidine ring, which is further substituted with a 2-hydroxyethylphenyl group.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-(2-hydroxyethyl)phenylpiperidine as the core structure.
Reaction Steps: The hydroxyl group on the phenyl ring is protected, and the piperidine ring is then reacted with tert-butyl chloroformate to introduce the tert-butyl carbamate group.
Purification: The final product is purified through recrystallization or chromatography techniques to achieve the desired purity.
Industrial Production Methods:
Batch Production: In industrial settings, the compound is often produced in batches to ensure quality control and consistency.
Scale-Up: The reaction conditions are optimized for large-scale production, including the use of reactors and automated systems to handle larger volumes.
Types of Reactions:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The piperidine ring can undergo reduction to form a piperazine derivative.
Substitution: The tert-butyl group can be substituted with other functional groups to modify the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation Products: Ketones, aldehydes, and carboxylic acids.
Reduction Products: Piperazine derivatives.
Substitution Products: Derivatives with different functional groups attached to the tert-butyl or phenyl rings.
Mechanism of Action
Target of Action
Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate is a 4-aryl piperidine . It is used as a semi-flexible linker in PROTAC (Proteolysis-Targeting Chimera) development for targeted protein degradation . The primary targets of this compound are proteins that are intended to be degraded by the PROTAC .
Mode of Action
The compound interacts with its targets by forming a ternary complex with the target protein and an E3 ubiquitin ligase . This interaction leads to the ubiquitination and subsequent degradation of the target protein .
Biochemical Pathways
The affected pathway is the ubiquitin-proteasome system, which is responsible for protein degradation in cells . The downstream effects include the removal of the target protein, which can have various effects depending on the function of the degraded protein .
Result of Action
The result of the action of this compound is the degradation of the target protein . This can lead to various molecular and cellular effects, depending on the role of the target protein in the cell .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to form a ternary complex with the target protein and E3 ligase . .
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a linker in the design of bioconjugates and probes for biological studies. Medicine: Industry: The compound is utilized in the production of materials with specific properties, such as polymers and coatings.
Comparison with Similar Compounds
Tert-Butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate: Similar structure but with a different substitution pattern on the phenyl ring.
N-Boc-4-piperidineethanol:
Uniqueness: Tert-Butyl 4-(4-(2-hydroxyethyl)phenyl)piperidine-1-carboxylate stands out due to its specific substitution pattern, which can lead to unique chemical and biological properties compared to similar compounds.
This compound's versatility and potential applications make it a valuable tool in scientific research and industrial processes. Its unique structure and reactivity profile open up numerous possibilities for innovation and development in various fields.
Properties
IUPAC Name |
tert-butyl 4-[4-(2-hydroxyethyl)phenyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO3/c1-18(2,3)22-17(21)19-11-8-16(9-12-19)15-6-4-14(5-7-15)10-13-20/h4-7,16,20H,8-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAMWGIHRRULTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=C(C=C2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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